2-(Benzo[d][1,3]dioxol-5-yloxy)-5-(trifluoromethyl)aniline hydrochloride
Description
2-(Benzo[d][1,3]dioxol-5-yloxy)-5-(trifluoromethyl)aniline hydrochloride is a halogenated aromatic amine derivative featuring a benzodioxole moiety linked via an ether bond to an aniline ring substituted with a trifluoromethyl (-CF₃) group. The hydrochloride salt form enhances its stability and solubility in polar solvents, making it suitable for pharmaceutical and agrochemical applications. The compound’s structure is characterized by:
- Benzodioxole group: Provides electron-donating properties and metabolic stability due to the fused oxygen heterocycle .
- Trifluoromethyl group: Imparts strong electron-withdrawing effects, influencing reactivity and binding interactions in biological systems .
- Aniline hydrochloride: The protonated amine enhances crystallinity and facilitates salt formation, critical for purification and formulation .
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yloxy)-5-(trifluoromethyl)aniline;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3NO3.ClH/c15-14(16,17)8-1-3-11(10(18)5-8)21-9-2-4-12-13(6-9)20-7-19-12;/h1-6H,7,18H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIJAYGGBLPUNGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)OC3=C(C=C(C=C3)C(F)(F)F)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClF3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(Benzo[d][1,3]dioxol-5-yloxy)-5-(trifluoromethyl)aniline hydrochloride, commonly referred to as BDDTA HCl, is a synthetic compound notable for its unique structural features, including a benzo[d][1,3]dioxole moiety and a trifluoromethyl group. Its molecular formula is with a molecular weight of 333.69 g/mol. This compound has garnered interest in various fields of medicinal chemistry due to its potential biological activities.
BDDTA HCl appears as a white to off-white crystalline powder and is primarily used for research purposes. Its synthesis typically involves multi-step processes that yield compounds with distinct biological profiles, particularly in the context of anticancer activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds related to BDDTA HCl. For instance, derivatives featuring the benzo[d][1,3]dioxole structure have demonstrated significant cytotoxic effects against various cancer cell lines.
- Cytotoxicity Studies : A study involving thiourea derivatives with benzo[d][1,3]dioxole moieties showed promising results in cytotoxicity assays against HepG2 (liver), HCT116 (colon), and MCF-7 (breast) cancer cell lines. Notably, some derivatives exhibited IC50 values lower than standard chemotherapeutic agents like doxorubicin, indicating superior anticancer activity .
| Compound | IC50 (HepG2) | IC50 (HCT116) | IC50 (MCF-7) |
|---|---|---|---|
| Doxorubicin | 7.46 µM | 8.29 µM | 4.56 µM |
| Thiourea Derivative | 2.38 µM | 1.54 µM | 4.52 µM |
The mechanisms through which BDDTA HCl and its derivatives exert their anticancer effects involve several pathways:
- EGFR Inhibition : Compounds have been shown to inhibit the epidermal growth factor receptor (EGFR), which plays a crucial role in cancer cell proliferation.
- Apoptosis Induction : Studies utilizing annexin V-FITC assays indicate that these compounds promote apoptosis in cancer cells by affecting mitochondrial pathways and regulating proteins such as Bax and Bcl-2 .
- Cell Cycle Arrest : Analysis of cell cycle progression revealed that treatment with these compounds leads to significant alterations in cell cycle dynamics, thereby inhibiting cancer cell growth.
Case Studies
Several case studies have illustrated the biological activity of BDDTA HCl:
- Study on Anticancer Activity : A recent study synthesized various derivatives incorporating the benzo[d][1,3]dioxole structure and evaluated their cytotoxic effects across multiple cancer cell lines. The results indicated that certain derivatives not only surpassed the efficacy of doxorubicin but also exhibited selective toxicity towards cancer cells without affecting normal cells .
- Combination Therapy : Another investigation explored the synergistic effects of BDDTA HCl derivatives when combined with traditional chemotherapeutics like doxorubicin. The combination resulted in enhanced anticancer efficacy, as evidenced by improved IC50 values and increased apoptosis markers such as caspase-3 activation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural motifs with several benzodioxole- and trifluoromethyl-containing derivatives reported in the literature. Key comparisons include:
Spectroscopic and Analytical Data
- ¹H/¹³C-NMR : The benzodioxole protons resonate at δ 5.97 ppm (OCH₂O), consistent with analogues like compound 5p (δ 5.97 ppm) . The -CF₃ group in the target compound would cause deshielding of adjacent carbons, similar to compound 26 (δ 121–125 ppm for CF₃-attached carbons) .
- Elemental Analysis: Expected C/H/N values align with compounds 21–24 (C: 54–65%, H: 5–6%, N: 3–5%) , though the -CF₃ group may slightly lower carbon content compared to non-fluorinated analogues.
Functional Differences
- Solubility : The hydrochloride salt increases aqueous solubility relative to neutral analogues like compound 5p (mp 171–172°C without salt) .
Research Implications
The compound’s unique trifluoromethyl-aniline-benzodioxole architecture positions it as a candidate for:
- Drug Discovery: Potential as a kinase inhibitor or antimicrobial agent, leveraging the -CF₃ group’s metabolic stability .
- Material Science : Fluorinated aromatic systems are valuable in liquid crystal or polymer applications .
Limitations : Lack of explicit pharmacological data in the evidence necessitates further studies to validate efficacy and toxicity.
Q & A
Basic: What are the key physicochemical properties of 2-(Benzo[d][1,3]dioxol-5-yloxy)-5-(trifluoromethyl)aniline hydrochloride relevant to its handling in laboratory settings?
Answer:
Critical properties include:
- Molecular weight : Estimated from structural analogs (e.g., benzodioxole derivatives) to be ~330–350 g/mol.
- Solubility : Likely polar aprotic solvent-soluble (e.g., DMSO, THF) based on the trifluoromethyl and aniline groups. Hydrochloride salts often exhibit moderate water solubility.
- Stability : Susceptible to hydrolysis under humid conditions; store in sealed, dry containers at 2–8°C to prevent decomposition .
- Hazards : Potential skin/eye irritant (similar to benzodioxole-containing compounds); use PPE (gloves, goggles) and work in a fume hood .
Basic: How can researchers ensure the stability of this compound during storage and experimental procedures?
Answer:
- Storage : Use airtight containers with desiccants (e.g., silica gel) under inert gas (N₂/Ar) to minimize oxidation and hydrolysis .
- Handling : Avoid prolonged exposure to light (UV/vis) and high temperatures (>25°C). Pre-dry solvents (e.g., THF over molecular sieves) for reactions .
- Monitoring : Regularly assess purity via HPLC or TLC to detect degradation products .
Advanced: What synthetic routes are reported for preparing this compound, and how can side reactions be minimized?
Answer:
A plausible route involves:
Coupling : React 5-hydroxybenzodioxole with 2-chloro-5-(trifluoromethyl)aniline via nucleophilic aromatic substitution (NaH/THF, 0°C) .
Salt formation : Treat the free base with HCl in anhydrous ether to yield the hydrochloride salt .
Mitigating side reactions :
- Use dry, degassed solvents to prevent oxidation of the aniline group.
- Optimize reaction time/temperature to avoid over-alkylation or hydrolysis of the benzodioxole ring .
Advanced: What analytical techniques are effective for characterizing purity and structural integrity?
Answer:
- Purity : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm .
- Structural confirmation :
- Elemental analysis : Validate C/H/N/F ratios to confirm stoichiometry .
Advanced: How does the trifluoromethyl group influence the compound’s reactivity and biological interactions?
Answer:
- Reactivity : The -CF₃ group is electron-withdrawing, reducing electron density on the aniline ring and slowing electrophilic substitution. This enhances metabolic stability in biological systems .
- Biological interactions : The group increases lipophilicity, improving membrane permeability. Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to study binding affinity to target proteins .
Advanced: What strategies resolve contradictions in reported biological activity data?
Answer:
- Standardize assays : Use identical cell lines (e.g., HEK293 or HepG2) and compound concentrations (e.g., 1–100 µM) across studies.
- Control variables : Account for differences in solvent (DMSO vs. saline) and exposure time.
- Meta-analysis : Compare datasets using tools like Prism or R to identify outliers and trends .
Advanced: How to design experiments assessing environmental fate and degradation pathways?
Answer:
- Hydrolysis studies : Incubate the compound in buffered solutions (pH 4–9) at 25–50°C; monitor degradation via LC-MS .
- Photolysis : Expose to UV light (λ = 254 nm) in aqueous/organic solvents; identify byproducts (e.g., dehalogenated derivatives) .
- Biodegradation : Use activated sludge or soil microcosms; quantify residual compound via GC-MS or HPLC .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
